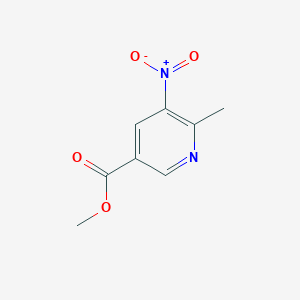
Methyl 6-methyl-5-nitronicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-methyl-5-nitronicotinate: is an organic compound belonging to the class of nitro-substituted nicotinates It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position is replaced by a methyl group, and the hydrogen atom at the 5-position is replaced by a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-methyl-5-nitronicotinate typically involves the esterification of 6-methyl-5-nitronicotinic acid with methanol under acidic conditions. The reaction is carried out by mixing 6-methyl-5-nitronicotinic acid with an alcoholic solvent, adjusting the pH to ≤1, and maintaining the reaction temperature at 80-100°C. The reaction proceeds to form the ester, this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6-methyl-5-nitronicotinate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Reduction: The major product is 6-methyl-5-aminonicotinate.
Substitution: Depending on the nucleophile used, various substituted nicotinates can be formed.
Wissenschaftliche Forschungsanwendungen
Methyl 6-methyl-5-nitronicotinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of Methyl 6-methyl-5-nitronicotinate involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Methyl 6-fluoro-5-nitronicotinate: Similar structure but with a fluorine atom at the 6-position instead of a methyl group.
Methyl 6-chloro-5-nitronicotinate: Contains a chlorine atom at the 6-position.
Methyl 6-amino-5-nitronicotinate: Has an amino group at the 6-position instead of a methyl group.
Uniqueness: Methyl 6-methyl-5-nitronicotinate is unique due to the presence of both a methyl group and a nitro group on the nicotinate structure. This combination of functional groups imparts specific chemical and biological properties that are distinct from other similar compounds. The methyl group enhances lipophilicity, while the nitro group contributes to its reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C8H8N2O4 |
|---|---|
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
methyl 6-methyl-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C8H8N2O4/c1-5-7(10(12)13)3-6(4-9-5)8(11)14-2/h3-4H,1-2H3 |
InChI-Schlüssel |
GWPVWCDNEPOCNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)C(=O)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


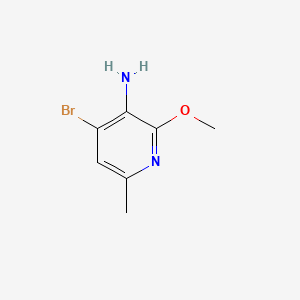
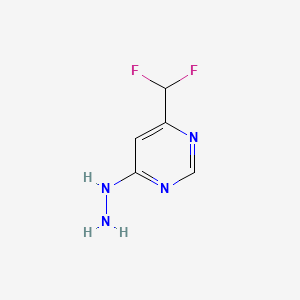
![5-Bromobenzo[D]isothiazole-7-carboxylic acid](/img/structure/B13918993.png)

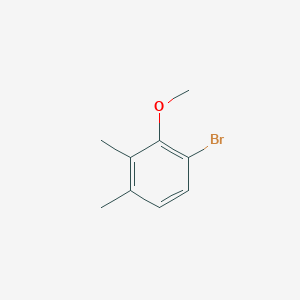
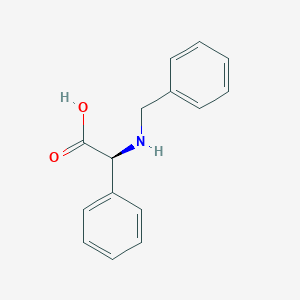
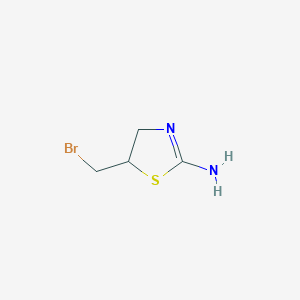


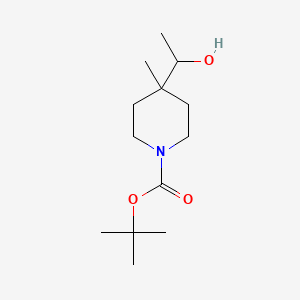


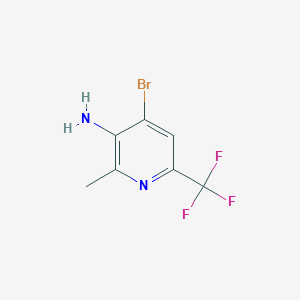
![7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13919051.png)
